molecular formula C12H14N2O B1492522 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile CAS No. 1393442-48-2

3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Cat. No. B1492522
CAS RN: 1393442-48-2
M. Wt: 202.25 g/mol
InChI Key: XRKHRCVWQIBKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile” is a chemical compound with the CAS Number: 1393442-48-2 . It has a molecular weight of 202.26 and its IUPAC name is 3-methoxy-4-(1-pyrrolidinyl)benzonitrile . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 202.26 .

Scientific Research Applications

Photochemical Transformations

Research conducted by Fischer and Schneider (1983) elucidates the photochemical transformation of azirine derivatives into pyrroline and pyrrolidine derivatives, showcasing a method to generate complex nitrogen-containing heterocycles. This study demonstrates the utility of photochemically generated dipoles in synthesizing pyrrolidine derivatives, potentially including structures similar to 3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile, via ring expansion and subsequent chemical modifications, such as hydrogenation and substitution reactions (Fischer & Schneider, 1983).

Liquid Crystalline Behavior

Ahipa et al. (2014) explored the synthesis and characterization of luminescent benzonitriles with bent-core structures, revealing their potential as mesogens with liquid crystalline properties. These compounds, which include structural motifs related to this compound, exhibited phase behavior dependent on alkoxy chain length, providing insights into the design of materials with specific liquid crystalline phases (Ahipa et al., 2014).

Electrochromic Applications

Su, Chang, and Wu (2017) synthesized dithienylpyrroles-based electrochromic polymers, including a benzonitrile derivative, for use in high-contrast electrochromic devices. This work highlights the potential of such compounds in developing advanced electrochromic materials capable of significant color changes under electrical stimulation, suggesting applications for this compound derivatives in smart windows and displays (Su et al., 2017).

Future Directions

Pyrrolidine derivatives, such as “3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile”, have significant potential in drug discovery due to their versatile scaffold. They can be used to design new compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histamine receptors, particularly the H3 receptor, demonstrating an IC50 value of 0.52 nM in H3R antagonism . This interaction suggests that this compound can modulate histamine-related pathways, potentially influencing various physiological processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the H3 receptor, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The compound’s ability to bind to specific receptors and modulate their activity underscores its potential as a biochemical tool.

properties

IUPAC Name

3-methoxy-4-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-15-12-8-10(9-13)4-5-11(12)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHRCVWQIBKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261672
Record name Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393442-48-2
Record name Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-methoxy-4-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(pyrrolidin-1-YL)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.